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Cat. No.: B1174775 Get Quote

Welcome to the FaeH Technical Support Center. This resource is designed to assist

researchers, scientists, and drug development professionals in overcoming challenges related

to the formation of inclusion bodies during the recombinant expression of FaeH, a feruloyl

esterase, in Escherichia coli. Here you will find troubleshooting guides and frequently asked

questions (FAQs) in a user-friendly question-and-answer format, complete with detailed

experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)
Q1: What is FaeH and why is it prone to forming inclusion bodies in E. coli?

A1: FaeH is a type of enzyme known as a feruloyl esterase (FAE). These enzymes are of

significant interest for various industrial applications, including biofuel production and food

processing, due to their ability to break down plant cell wall components.[1] When expressing

FaeH, a eukaryotic protein, in a prokaryotic host like E. coli, several factors can contribute to

the formation of insoluble protein aggregates known as inclusion bodies.

The primary reasons for inclusion body formation include:

High expression rates: Strong promoters in common expression vectors can lead to a rate of

protein synthesis that overwhelms the cellular folding machinery.[2]

Differences in cellular environment: The cytoplasm of E. coli is a reducing environment,

which can be unfavorable for the correct formation of disulfide bonds that may be necessary
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for the proper folding of FaeH.[3]

Lack of post-translational modifications:E. coli lacks the machinery for many post-

translational modifications that may be required for the stability and solubility of eukaryotic

proteins.

Codon usage bias: The codon usage of the faeH gene may differ significantly from that of E.

coli, leading to translational errors and misfolded protein.

Q2: What are the initial steps I should take to troubleshoot FaeH inclusion body formation?

A2: Before proceeding to complex protein refolding protocols, it is often beneficial to optimize

the expression conditions to favor the production of soluble FaeH. Here are some initial

troubleshooting steps:

Lower the induction temperature: Reducing the temperature after induction (e.g., to 16-25°C)

slows down the rate of protein synthesis, giving the polypeptide chain more time to fold

correctly.[2][4]

Reduce the inducer concentration: Lowering the concentration of the inducer (e.g., IPTG)

can decrease the expression rate and potentially increase the proportion of soluble protein.

[4][5]

Choose a weaker promoter or a lower copy number plasmid: Using expression vectors with

weaker or more tightly regulated promoters can help to control the rate of FaeH synthesis.

Use a different E. coli expression strain: Some strains are specifically engineered to enhance

the soluble expression of difficult proteins, for example, by containing extra copies of

chaperone genes.

Co-express with chaperones: Plasmids containing genes for molecular chaperones can be

co-transformed to assist in the proper folding of FaeH.

Q3: My FaeH is still forming inclusion bodies after optimizing expression conditions. What is the

next step?
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A3: If optimizing expression conditions does not yield sufficient soluble FaeH, the next step is

to purify the protein from inclusion bodies and then refold it into its active conformation. While

this process requires additional steps, it can often lead to a high yield of pure, active protein.[6]

[7] The general workflow involves isolating the inclusion bodies, solubilizing the aggregated

protein using denaturants, and then removing the denaturants to allow the protein to refold.

Troubleshooting Guides
Guide 1: Optimizing Soluble Expression of FaeH
This guide provides a systematic approach to optimizing the soluble expression of FaeH in E.

coli.

Caption: Workflow for optimizing soluble FaeH expression.

Experimental Protocol: Small-Scale Expression Trials

Transformation: Transform your FaeH expression plasmid into different E. coli strains (e.g.,

BL21(DE3), Rosetta(DE3)pLysS).

Inoculation: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single

colony. Grow overnight at 37°C with shaking.

Induction: The next day, inoculate 50 mL of fresh medium with the overnight culture to an

OD600 of 0.6-0.8. Grow at 37°C until the OD600 reaches 0.6.

Parameter Testing:

Temperature: Move the cultures to different temperature shakers (e.g., 16°C, 25°C, 37°C).

Inducer Concentration: Add varying final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM,

1.0 mM).

Harvesting: After a set induction time (e.g., 4 hours for 37°C, 16-24 hours for lower

temperatures), harvest 1 mL of each culture by centrifugation.

Lysis and Fractionation:
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Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM

NaCl).

Lyse the cells by sonication or with a chemical lysis reagent.

Centrifuge at maximum speed for 10 minutes to separate the soluble (supernatant) and

insoluble (pellet) fractions.

Analysis: Analyze both fractions by SDS-PAGE to determine the amount of soluble FaeH.

Quantitative Data: Expression of Feruloyl Esterases in E. coli

Feruloyl
Esterase

Expression
Vector

E. coli
Strain

Induction
Conditions

Result Reference

Aspergillus

niger FAEA
pET-28a

Rosetta(DE3)

pLysS

17°C, TB

medium

Inclusion

Bodies
[6]

Burkholderia

pyrrocinia

BpFae

pET28a BL21(DE3) -
Inclusion

Bodies
[2]

Burkholderia

pyrrocinia

BpFae

pGEX-4T-1 BL21(DE3) Optimized
Soluble,

Active
[2]

Lactobacillus

FAEs
pET-22b BL21(DE3)

0.5 mM

IPTG, 25-

37°C

Secreted,

some

inclusion

bodies

[4]

Guide 2: Solubilization and Refolding of FaeH from
Inclusion Bodies
This guide outlines the process of recovering active FaeH from inclusion bodies.

Caption: Workflow for FaeH refolding from inclusion bodies.

Experimental Protocol: Solubilization and Refolding of FaeH
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This protocol is adapted from methods used for other feruloyl esterases and may require

optimization for FaeH.[6][8][9]

Inclusion Body Isolation and Washing:

Resuspend the cell pellet from a 1 L culture in 30-40 mL of lysis buffer (50 mM Tris-HCl,

pH 8.0, 100 mM NaCl, 1 mM EDTA).

Lyse the cells by sonication or French press.

Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

Wash the pellet by resuspending it in wash buffer (lysis buffer + 1-2% Triton X-100)

followed by centrifugation. Repeat this step at least twice.

A final wash with lysis buffer without detergent is recommended.

Solubilization:

Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl,

pH 8.0, 100 mM NaCl, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT).

Incubate with gentle agitation for 1-2 hours at room temperature.

Centrifuge at high speed to remove any remaining insoluble material. The supernatant

contains the denatured FaeH.

Refolding by Dialysis:

Transfer the solubilized protein to a dialysis bag (with an appropriate molecular weight

cutoff).

Dialyze against a series of refolding buffers with decreasing concentrations of the

denaturant. For example:

Dialysis Buffer 1: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 4 M Urea, 1 mM DTT (4-6

hours).
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Dialysis Buffer 2: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 M Urea, 0.5 mM DTT (4-6

hours).

Dialysis Buffer 3: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 M Urea (4-6 hours).

Final Dialysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl (overnight).

Perform all dialysis steps at 4°C.

Purification and Analysis:

After dialysis, centrifuge the sample to remove any precipitated protein.

Purify the soluble, refolded FaeH using chromatography techniques (e.g., Ni-NTA affinity

chromatography if His-tagged, or size-exclusion chromatography).

Assess the purity by SDS-PAGE and confirm the activity of the refolded FaeH using a

suitable substrate assay (e.g., using methyl ferulate as a substrate and measuring the

release of ferulic acid by HPLC).[10][11]

Quantitative Data: Refolding of Aspergillus niger FAEA[6]

Step
Total Protein
(mg)

Specific
Activity (U/mg)

Purification
Fold

Yield (%)

Solubilized

Inclusion Bodies
60 - 1 100

After Refolding

and SEC
30

Data not

provided

Data not

provided
50

Note: The specific activity was not reported in this particular study, but the focus was on

obtaining pure, crystallized protein.

Biochemical Properties of Feruloyl Esterases
Understanding the biochemical properties of FAEs can provide insights into the challenges of

expressing FaeH.
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Property
Typical Range for
FAEs

Significance for
Expression in E.
coli

Reference

Molecular Weight 30 - 60 kDa

Larger proteins can be

more challenging to

express and fold

correctly.

[10][11][12]

Disulfide Bonds
Some FAEs contain

disulfide bonds.

The reducing

environment of the E.

coli cytoplasm can

prevent proper

disulfide bond

formation, leading to

misfolding and

aggregation.

Expression in the

periplasm or using

specialized strains

can help.

[3][13]

Optimal pH Typically 4.5 - 9.0

The neutral pH of the

E. coli cytoplasm is

generally suitable for

the folding of many

FAEs.

[10][12]

Optimal Temperature 40 - 60°C

High optimal

temperatures may

indicate a relatively

stable protein, but

expression at lower

temperatures is still

recommended to

promote proper

folding.

[10][12]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8695398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8228269/
https://www.tandfonline.com/doi/full/10.1080/19476337.2020.1844300
https://pubmed.ncbi.nlm.nih.gov/25066066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5772227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8695398/
https://www.tandfonline.com/doi/full/10.1080/19476337.2020.1844300
https://pmc.ncbi.nlm.nih.gov/articles/PMC8695398/
https://www.tandfonline.com/doi/full/10.1080/19476337.2020.1844300
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


By utilizing the information and protocols provided in this technical support center, researchers

can systematically address the challenges of FaeH inclusion body formation in E. coli and

successfully produce active, soluble protein for their downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1174775#dealing-with-inclusion-body-formation-of-
faeh-in-e-coli]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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